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D-Ribose 1-phosphate

Phosphopentomutase Substrate Specificity Nucleotide Metabolism

D-Ribose 1-phosphate (α-D-ribofuranose 1-phosphate, CAS 14075-00-4) is the anomeric 1-phospho derivative of D-ribose and a central intermediate in nucleotide salvage and pentose phosphate pathways. As an α-anomeric phosphomonoester with a molecular formula of C5H11O8P , it functions as the obligatory sugar donor in nucleoside phosphorylase-catalyzed reactions for both purine and pyrimidine nucleoside synthesis.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 14075-00-4
Cat. No. B227760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose 1-phosphate
CAS14075-00-4
Synonymsalpha-D-ribofuranose 1-phosphate
ribose 1-phosphate
ribose 1-phosphate, (alpha-D)-isomer
ribose 1-phosphate, (beta-D)-isome
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)(O)O)O)O)O
InChIInChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1
InChIKeyYXJDFQJKERBOBM-SOOFDHNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Ribose 1-phosphate (CAS 14075-00-4): Chemical Identity and Core Biochemical Context for Nucleoside Salvage Research


D-Ribose 1-phosphate (α-D-ribofuranose 1-phosphate, CAS 14075-00-4) is the anomeric 1-phospho derivative of D-ribose and a central intermediate in nucleotide salvage and pentose phosphate pathways. As an α-anomeric phosphomonoester with a molecular formula of C5H11O8P [1], it functions as the obligatory sugar donor in nucleoside phosphorylase-catalyzed reactions for both purine and pyrimidine nucleoside synthesis [2][3]. Within mammalian and microbial systems, phosphopentomutase (EC 5.4.2.7) reversibly interconverts this compound with D-ribose 5-phosphate, linking nucleoside catabolism to central carbon metabolism and enabling the salvage of preformed nucleobases for nucleotide re-synthesis [4].

Why D-Ribose 1-phosphate Cannot Be Interchanged with 2-Deoxy-D-ribose 1-phosphate or Ribose 5-phosphate in Enzymatic Systems


Generic substitution among pentose-1-phosphates fails because the 2′-hydroxyl group of D-ribose 1-phosphate confers dramatically different enzyme recognition, kinetic parameters, and reaction thermodynamics compared to its 2′-deoxy analog [1]. While both compounds serve as substrates for nucleoside phosphorylases and phosphopentomutases, the presence or absence of the 2′-OH dictates relative reactivity ratios, Michaelis constants (Km), and equilibrium positions—differences that directly impact assay reproducibility, product yields, and metabolic flux measurements [2][3]. Furthermore, D-ribose 1-phosphate and ribose 5-phosphate, though readily interconverted by phosphopentomutase, occupy distinct metabolic pools with different thermodynamic driving forces and enzymatic gatekeepers; substituting one for the other introduces uncontrolled equilibrium shifts that invalidate quantitative kinetic studies [4].

Quantitative Differentiation of D-Ribose 1-phosphate: Comparator-Based Evidence for Scientific Selection


Phosphopentomutase Substrate Preference: 4-Fold Higher Relative Reactivity Than 2-Deoxy-D-ribose 1-phosphate in Rat Liver Enzyme

In purified rat liver phosphopentomutase assays, D-ribose 1-phosphate exhibited a relative reactivity of 1.0, which was 4-fold higher than the 0.25 relative reactivity observed for 2-deoxy-D-ribose 1-phosphate, and more than 40-fold higher than glucose 1-phosphate (0.024) [1]. The enzyme also showed differential sensitivity to arsenate inhibition: the apparent Ki for arsenate was 6 × 10⁻³ M with D-ribose 1-phosphate as substrate compared to 11 × 10⁻³ M with 2-deoxy-D-ribose 1-phosphate, indicating distinct enzyme-substrate interaction modes [1].

Phosphopentomutase Substrate Specificity Nucleotide Metabolism

E. coli Phosphopentomutase Km: D-Ribose 1-phosphate Exhibits 3.3-Fold Higher Apparent Km Than 2-Deoxy-D-ribose 1-phosphate, Indicating Distinct Binding Affinity

In Escherichia coli phosphopentomutase (DeoB), the Michaelis constant (Km) for D-ribose 1-phosphate is 43 μM, whereas the Km for 2-deoxy-D-ribose 1-phosphate is 13 μM—a 3.3-fold difference in apparent substrate affinity favoring the deoxy analog [1]. This contrasts with mammalian phosphopentomutase, where D-ribose 1-phosphate exhibits a Km of 130 μM versus 83 μM for 2-deoxy-D-ribose 1-phosphate in rat liver enzyme [2]. BRENDA database compilation shows Km ranges of 0.043–0.13 mM for D-ribose 1-phosphate and 0.013–0.083 mM for 2-deoxy-D-ribose 1-phosphate across diverse organisms [3].

Enzyme Kinetics Phosphopentomutase Michaelis Constant

Thermal Hydrolytic Stability at 98 °C: pH-Dependent Half-Life Ranges from 1.8 to 11.7 Hours, Enabling High-Temperature Enzymatic Processing

Quantitative assessment of hydrolytic decay at 98 °C revealed that D-ribose 1-phosphate exhibits pH-dependent half-lives ranging from 1.8 to 11.7 hours [1]. This stability profile, characterized as 'relatively stable' under thermal stress, allows the compound to withstand elevated temperatures commonly employed in thermophilic enzyme-catalyzed nucleoside synthesis reactions without rapid degradation [1].

Hydrolytic Stability Biocatalysis Process Chemistry

Purine Nucleoside Phosphorylase Equilibrium: Keq = 26 ± 2 for Inosine Synthesis Direction, Favoring Nucleoside Formation

Using ³¹P NMR spectroscopy at 37 °C, the equilibrium constant (Keq) for the purine nucleoside phosphorylase-catalyzed synthesis of inosine from hypoxanthine and D-ribose 1-phosphate was determined to be 26 ± 2 in the direction of nucleoside formation [1]. This strongly favors nucleoside synthesis over phosphorolysis, confirming D-ribose 1-phosphate as an efficient glycosyl donor. The C–O bond cleavage mechanism proceeds with inversion of configuration, producing exclusively the α-anomer [1].

Nucleoside Phosphorylase Equilibrium Constant Enzymatic Synthesis

Standard Gibbs Free Energy of Hydrolysis: ΔG°′ = -5.4 ± 0.15 kcal/mol, Defining the Thermodynamic Driving Force for Ribose 1-phosphate Utilization

The standard Gibbs free energy change (ΔG°′) for hydrolysis of D-ribose 1-phosphate at pH 7.0, ionic strength 0.1 M, and 25 °C was measured as -5.4 ± 0.15 kcal/mol [1]. This value is comparable to that of other hemiacetal phosphoric esters and defines the energetic feasibility of reactions involving this intermediate. The measurement was derived from combined equilibrium constants of coupled adenosine nucleosidase and adenosine phosphorylase reactions, providing a rigorously validated thermodynamic parameter [1].

Thermodynamics Bioenergetics Nucleotide Metabolism

Validated Research and Industrial Application Scenarios for D-Ribose 1-phosphate (CAS 14075-00-4)


Enzymatic Synthesis of Modified Nucleosides and Nucleoside Analog Drugs

Leverages the favorable equilibrium constant (Keq = 26 ± 2) of purine nucleoside phosphorylase-catalyzed nucleoside synthesis [1] and the compound's defined thermal stability profile (half-life 1.8–11.7 h at 98 °C) [2]. D-Ribose 1-phosphate serves as the glycosyl donor for the chemoenzymatic preparation of pharmaceutically relevant nucleoside analogs including 5-fluorouridine (via uridine phosphorylase) and various cytokinin ribosides. The strongly product-favored equilibrium ensures high conversion yields in preparative-scale reactions.

In Vitro Reconstitution of Nucleotide Salvage Pathways for Metabolic Flux Analysis

The defined thermodynamic parameter (ΔG°′ = -5.4 ± 0.15 kcal/mol for hydrolysis) [1] and well-characterized Km values across multiple enzymes [2] enable precise quantitative modeling of nucleotide salvage flux. The compound's 4-fold higher relative reactivity with mammalian phosphopentomutase compared to the 2-deoxy analog [3] ensures that ribose-1-phosphate-specific pathway branches can be isolated and measured without interference from deoxyribose-1-phosphate metabolism.

Phosphopentomutase Activity Assays and Inhibitor Screening

The validated substrate reactivity hierarchy (ribose 1-phosphate = 1.0 > deoxyribose 1-phosphate = 0.25 > glucose 1-phosphate = 0.024) [1] and distinct inhibition constants (Ki for arsenate: 6 × 10⁻³ M with ribose 1-phosphate vs. 11 × 10⁻³ M with deoxy analog) [1] establish D-ribose 1-phosphate as the reference substrate for phosphopentomutase activity assays. This specificity profile is essential for high-throughput screening of phosphopentomutase inhibitors being developed for anti-parasitic and anti-bacterial therapeutic applications.

Thermostable Enzyme-Coupled Assays at Elevated Temperatures

The documented thermal stability with half-lives of 1.8–11.7 hours at 98 °C [1] supports its use in coupled enzymatic assays employing thermostable phosphopentomutases (e.g., from Thermotoga maritima, active up to 90 °C) [2]. This stability profile is critical for continuous spectrophotometric assays where substrate degradation would otherwise compromise linear initial rate measurements.

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